Triclocarban-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

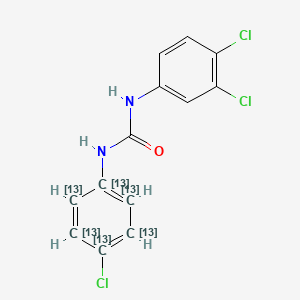

Molecular Formula |

C13H9Cl3N2O |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-(3,4-dichlorophenyl)urea |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |

InChI Key |

ICUTUKXCWQYESQ-MROVPUMUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)N[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Triclocarban-13C6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Triclocarban-13C6. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of triclocarban, a widely used antimicrobial agent.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled form of triclocarban, where six carbon atoms in one of the phenyl rings are replaced with the carbon-13 isotope. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1216457-76-9 | [1] |

| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | [1] |

| Molecular Weight | 321.54 g/mol | [1] |

| Appearance | Off-White Solid | [2] |

| Melting Point | 250-253 °C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| Purity | >95% (HPLC) |

Synthesis

The synthesis of this compound is analogous to the established industrial methods for unlabeled triclocarban. The key difference lies in the use of a 13C-labeled precursor for one of the aromatic rings. The general synthesis involves the reaction of a substituted chlorophenyl isocyanate with a substituted dichloroaniline.[2][4]

Two primary synthetic routes can be employed:

-

Reaction of 4-chlorophenyl isocyanate with 3,4-dichloroaniline-¹³C₆.

-

Reaction of 3,4-dichlorophenyl isocyanate with 4-chloroaniline-¹³C₆.

A patent describes a solvent-free synthesis method for unlabeled triclocarban, which could potentially be adapted for the labeled compound. This method involves the direct reaction of 3,4-dichloroaniline and 4-chlorophenylisocyanate in a solid reactor at elevated temperatures.[1]

Spectroscopic Properties

3.1. Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 6 mass units higher than that of unlabeled triclocarban due to the six ¹³C atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of fragments related to the urea linkage and the chlorinated phenyl rings. This predictable mass shift is fundamental to its use as an internal standard.[5]

3.2. NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of unlabeled triclocarban, as the ¹³C labeling does not significantly alter the chemical shifts of the protons.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the six labeled carbon atoms in one of the aromatic rings. These signals will be significantly enhanced and will exhibit ¹³C-¹³C coupling if adjacent carbons are labeled. The chemical shifts of the unlabeled carbons will be consistent with those of triclocarban.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of triclocarban in various matrices, such as environmental and biological samples.

4.1. Preparation of Stock Solutions

A standard protocol for preparing a stock solution for use in analytical standards is as follows:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the solid in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure complete dissolution.[3]

-

Dilute the solution with a solvent compatible with the analytical method, such as methanol or acetonitrile, to achieve the desired final concentration.

-

Store the stock solution in an airtight, light-resistant container at a low temperature (-20°C or -80°C) to ensure stability.[6]

4.2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common analytical technique for the detection and quantification of triclocarban, utilizing this compound as an internal standard.

Experimental Workflow:

Methodology Details:

-

Sample Preparation: The sample (e.g., soil, water, urine) is spiked with a known amount of this compound solution.[7][8]

-

Extraction: The analytes (triclocarban and this compound) are extracted from the sample matrix using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][9]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where triclocarban and this compound are separated from other matrix components on a C18 column.[7]

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both triclocarban and this compound (Multiple Reaction Monitoring - MRM).[7]

-

Quantification: The concentration of triclocarban in the original sample is determined by comparing the peak area ratio of the native analyte to its ¹³C₆-labeled internal standard against a calibration curve.[7]

Table 2: Example MRM Transitions for Triclocarban and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Triclocarban | 315.0 | 160.0, 127.0 |

| This compound | 321.0 | 166.0, 133.0 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Applications

The primary application of this compound is as an internal standard for the accurate and precise quantification of triclocarban in:

-

Environmental Monitoring: Assessing the presence and levels of triclocarban in water, soil, sediment, and biosolids.[7]

-

Human Biomonitoring: Measuring triclocarban exposure in human samples such as urine, blood, and nails.[8][9]

-

Drug Development and Toxicology Studies: In pharmacokinetic and metabolism studies to trace the fate of triclocarban.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its well-defined chemical and physical properties, coupled with its utility in robust analytical methods like LC-MS/MS, enable accurate and reliable quantification of triclocarban, contributing to a better understanding of its environmental fate and potential human exposure.

References

- 1. CN104230759A - Preparation method of 3,4,4-trichlorocarbonylaniline - Google Patents [patents.google.com]

- 2. Triclocarban - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sludgenews.org [sludgenews.org]

- 8. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]

Toxicological Profile and Assessment of Triclocarban-13C6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive toxicological profile and assessment of Triclocarban-13C6. As an isotopically labeled analog of Triclocarban (TCC), its toxicological properties are considered identical to the parent compound. This compound is primarily utilized as an internal standard for the accurate quantification of Triclocarban in various biological and environmental matrices.[1][2] Therefore, this document focuses on the extensive toxicological data available for Triclocarban.

Chemical and Physical Properties

Triclocarban is a broad-spectrum antimicrobial agent.[3][4] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea | [3] |

| CAS Number | 101-20-2 | [3] |

| Molecular Formula | C₁₃H₉Cl₃N₂O | [3] |

| Molecular Weight | 315.58 g/mol | [3] |

| Melting Point | 254-256 °C | [3] |

| Water Solubility | Limited | [5] |

| Log Kow | 4.9 | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption

Following oral administration in rats, Triclocarban is absorbed from the gastrointestinal tract.[6] Dermal absorption in humans is limited, with studies estimating that a small fraction of the applied dose is absorbed systemically.[7][8]

Distribution

Absorbed Triclocarban distributes to various tissues. Following oral administration in rats, the highest concentrations of radioactivity were found in the liver and kidneys.[5]

Metabolism

Triclocarban undergoes extensive metabolism in both humans and animal models.[6][7] The primary metabolic pathways include hydroxylation of the aromatic rings and direct glucuronidation of the urea nitrogens.[6][8] In humans, the major urinary metabolites are N-glucuronides.[6][7][9] In rats, hydroxylated metabolites, which are subsequently conjugated with sulfates and glucuronic acid, are predominant.[6] The gut microbiota also plays a significant role in the metabolism of Triclocarban within the colon.[10]

Excretion

In humans, following oral administration, approximately 27% of the dose is excreted in the urine and 70% in the feces.[9] In rats, excretion is primarily via the feces (85-86%), with a smaller portion in the urine (3-6%).[6] A significant amount of the absorbed dose is excreted into the bile.[6]

Toxicological Profile

Acute Toxicity

Triclocarban exhibits low acute toxicity. The oral LD50 in rats is reported to be greater than 34,600 mg/kg, and in mice, it is greater than 5,000 mg/kg.[3][11][12] The dermal LD50 in rabbits is greater than 7,940 mg/kg.[11]

| Species | Route | LD50 | Reference |

| Rat | Oral | >34,600 mg/kg | [11] |

| Mouse | Oral | >5,000 mg/kg | [3][12] |

| Mouse | Intraperitoneal | 2,100 mg/kg | [3][11] |

| Rabbit | Dermal | >7,940 mg/kg | [11] |

Subchronic and Chronic Toxicity

Repeat-dose studies in rats have identified the liver, spleen, kidneys, and testes as target organs.[5] A 12-month chronic oral toxicity study in male rats reported effects such as anemia, and increased liver and spleen weights, with microscopic changes in the spleen, bone marrow, liver, and kidney.[5]

Genotoxicity

The genotoxicity of Triclocarban has been evaluated in several in vitro assays with conflicting results.

-

Ames Test: Studies have shown that Triclocarban is not mutagenic in various Salmonella typhimurium strains (TA97, TA98, TA100, and TA102), with or without metabolic activation.[13][14]

-

Comet Assay: Some studies have reported a concentration-dependent increase in DNA damage in human cell lines (HaCaT) at non-cytotoxic concentrations, suggesting a potential for genotoxicity.[15][16] However, other studies using HaCaT and L02 cells did not find a significant increase in DNA damage.[13][14]

-

Micronucleus Assay: Studies on HaCaT and L02 cells did not show a significant increase in the frequency of micronucleated cells.[13][14]

-

Mammalian Chromosome Aberration Test: One study identified Triclocarban as being positive for inducing chromosomal aberrations at a concentration of 10 µg/mL.[15][16]

Reproductive and Developmental Toxicity

Triclocarban has been shown to have reproductive and developmental effects in animal studies. A three-generation oral feeding study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 75 mg/kg/day, based on effects on pup weights.[17] At higher doses, testicular degeneration has been observed in rats.[5] In aquatic organisms, Triclocarban has been shown to be toxic to reproduction at environmentally relevant concentrations.[4][18]

| Study Type | Species | NOAEL | LOAEL | Endpoint | Reference |

| Three-generation study | Rat | 25 mg/kg/day | 75 mg/kg/day | Pup weights | [17] |

| Chronic feeding | Rat | - | 3,000 ppm | Testicular degeneration | [5] |

Endocrine Disruption

Triclocarban is considered an endocrine-disrupting chemical (EDC).[18] It has been shown to interfere with multiple hormonal signaling pathways.

-

Androgen Receptor (AR) Signaling: Triclocarban itself has little to no androgenic activity but acts as an amplifier of testosterone's effects.[19][20] It enhances testosterone-induced AR-mediated gene transcription both in vitro and in vivo.[19][20][21] This can lead to the abnormal growth of testosterone-dependent organs, such as the prostate gland in rats.[3]

-

Estrogen Receptor (ER) Signaling: Triclocarban exhibits weak estrogenic activity on its own but can enhance the effects of estradiol on ER-mediated gene expression.[21][22] It has been shown to activate estrogen receptor alpha (ERα).[22] More recent studies suggest that Triclocarban can act as an agonist for the estrogen-related receptor gamma (ERRγ) at human exposure levels.[23] It has also been implicated in promoting breast cancer progression through the G protein-coupled estrogen receptor.[24]

-

Aryl Hydrocarbon Receptor (AhR) and Constitutive Androstane Receptor (CAR): Triclocarban has been shown to activate CAR and exhibit weak activity on the AhR.[21][22]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This assay uses various strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test evaluates the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

S. typhimurium strains (e.g., TA97, TA98, TA100, TA102) are exposed to various concentrations of Triclocarban (e.g., 0.1-1000 µ g/plate ) in the presence and absence of a metabolic activation system (S9 mix from rat liver).[13][14]

-

The mixture is plated on a minimal glucose agar medium.

-

After incubation, the number of revertant colonies is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[15]

-

Comet Assay (Single Cell Gel Electrophoresis)

-

Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

-

Methodology:

-

Human cell lines (e.g., HaCaT keratinocytes, L02 hepatocytes) are exposed to different concentrations of Triclocarban (e.g., 2.5, 5, 10, 15 µM) for a specified duration (e.g., 24 hours).[13][14][15]

-

Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.[13]

-

DNA is stained with a fluorescent dye, and the "comet" images are analyzed to quantify DNA damage (e.g., % DNA in the tail, tail length, olive tail moment).[13]

-

In Vitro Androgen and Estrogen Receptor-Mediated Bioassays

-

Principle: These assays utilize recombinant cell lines that contain a hormone-responsive element linked to a reporter gene (e.g., luciferase). Activation of the receptor by a ligand or a substance that modulates ligand activity leads to the expression of the reporter gene.

-

Methodology:

-

Cell lines stably transfected with an androgen-responsive element (e.g., T47D-ARE) or an estrogen-responsive element (e.g., BG1-ERE) are used.[21]

-

Cells are treated with a natural hormone (testosterone or estradiol) alone or in combination with various concentrations of Triclocarban (e.g., 1-10 µM).[21][25]

-

After incubation, cell lysates are assayed for luciferase activity. An enhancement of the hormone-induced luciferase signal in the presence of Triclocarban indicates an amplifying effect.[21]

-

Visualizations

Experimental Workflow for In Vitro Genotoxicity Assessment

Caption: Workflow for in vitro genotoxicity assessment of Triclocarban.

Androgen Receptor Signaling Amplification by Triclocarban

Caption: Amplification of androgen receptor signaling by Triclocarban.

Triclocarban Metabolism Pathway

References

- 1. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Triclocarban - Wikipedia [en.wikipedia.org]

- 4. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. health.state.mn.us [health.state.mn.us]

- 6. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 10. escholarship.org [escholarship.org]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - ProQuest [proquest.com]

- 14. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Potential for Genotoxicity, Mutagenicity and Endocrine Disruption in Triclosan and Triclocarban Assessed through a Combination of In Vitro Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cleanproduction.org [cleanproduction.org]

- 18. Potential Developmental and Reproductive Impacts of Triclocarban: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Triclocarban Enhances Testosterone Action: A New Type of Endocrine Disruptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha | PLOS One [journals.plos.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. stacks.cdc.gov [stacks.cdc.gov]

Isotopic Labeling Efficiency of (Triclocarban-13C6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Triclocarban with a hexacarbon (13C6) isotope on one of its phenyl rings. This isotopically labeled compound, (Triclocarban-13C6), serves as a critical internal standard for the accurate quantification of Triclocarban in various biological and environmental matrices. This guide will cover its synthesis, isotopic purity, and primary applications, with a focus on the quantitative data and experimental methodologies.

Introduction to Isotopic Labeling and Triclocarban

Triclocarban (TCC) is a broad-spectrum antibacterial agent that has been widely used in personal care products.[1][2] Its persistence in the environment and potential endocrine-disrupting effects have necessitated the development of sensitive and accurate analytical methods for its detection and quantification.[3] Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique that relies on the use of a stable isotope-labeled internal standard, such as (this compound), to achieve high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[4]

(this compound) is a form of Triclocarban where six carbon atoms in one of the aromatic rings have been replaced with the heavy isotope of carbon, 13C. This mass shift allows for its differentiation from the native (12C) Triclocarban by mass spectrometry, while maintaining nearly identical chemical and physical properties.

Isotopic Labeling Efficiency and Purity

The utility of (this compound) as an internal standard is directly dependent on its isotopic and chemical purity. Commercially available standards of (this compound) typically report high levels of both.

| Parameter | Typical Specification | Source |

| Isotopic Purity | 99% | [5][6] |

| Chemical Purity | ≥98% | [5][6] |

Isotopic Purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes (in this case, six 13C atoms). A 99% isotopic purity indicates that 99% of the (this compound) molecules are fully labeled with six 13C atoms, minimizing interference from partially labeled or unlabeled molecules.

Chemical Purity indicates the percentage of the material that is (this compound), free from other chemical contaminants that could interfere with the analysis.

Synthesis of (this compound)

The synthesis of (this compound) involves the reaction of a 13C-labeled precursor with an unlabeled reactant. The general synthesis of Triclocarban is achieved by reacting a substituted aniline with a corresponding isocyanate.[2] For the synthesis of (this compound), one of these precursors, typically the aniline, is uniformly labeled with 13C in its aromatic ring.

Experimental Protocol: Synthesis of (this compound)

The following protocol is a likely synthetic route based on established chemical principles for urea formation and the availability of labeled precursors.

Step 1: Synthesis of Aniline-13C6 (Precursor)

The key labeled precursor is Aniline-13C6. Its synthesis can be achieved through various methods, often starting from a simpler 13C-labeled benzene derivative.[1][7] High-purity Aniline-13C6 is commercially available and is a critical starting material for the subsequent reaction.[2]

Step 2: Reaction with 3,4-Dichlorophenyl Isocyanate

Unlabeled 3,4-dichlorophenyl isocyanate is reacted with Aniline-13C6 in an appropriate solvent to form the urea linkage.

-

Reactants: Aniline-13C6 and 3,4-dichlorophenyl isocyanate.

-

Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to prevent side reactions.

-

Procedure:

-

Dissolve Aniline-13C6 in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a stoichiometric amount of 3,4-dichlorophenyl isocyanate to the solution while stirring.

-

The reaction is typically carried out at room temperature and may be gently heated to ensure completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product, (this compound), often precipitates out of the solution and can be collected by filtration.

-

Step 3: Purification

The crude (this compound) is purified to remove any unreacted starting materials and byproducts.

-

Techniques: Recrystallization from a suitable solvent or column chromatography are common methods for purification.

-

Analysis: The purity of the final product is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

- 1. Synthesis of 4-13C and 3,5-13C labeled aniline as precursor of 13C-labeled monosubstituted benzenes [inis.iaea.org]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]

- 6. CLM-7286-10X-M-1.2 - Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 1 mg/mL in methanol [isotope.com]

- 7. Buy Aniline-13C6 | 100849-37-4 [smolecule.com]

Stability of Triclocarban-13C6: An In-Depth Technical Guide for Researchers

Introduction

Triclocarban (TCC), a broad-spectrum antimicrobial agent, has been extensively used in personal care products for decades. Its isotopically labeled analog, Triclocarban-13C6 (TCC-13C6), serves as a crucial internal standard for accurate quantification in various biological and environmental matrices. Understanding the stability of TCC-13C6 is paramount for ensuring the reliability of analytical data in pharmacokinetic, toxicological, and environmental fate studies. This technical guide provides a comprehensive overview of the stability of TCC-13C6 in different matrices, including plasma, soil, and water. It details experimental protocols for stability assessment and summarizes available quantitative data.

Stability in Biological Matrices: Plasma

Experimental Protocol: Plasma Stability Assessment

This protocol is a general guideline for determining the short-term, long-term, and freeze-thaw stability of this compound in plasma.

Objective: To evaluate the stability of this compound in plasma under various storage conditions.

Materials:

-

This compound certified reference standard

-

Human plasma (or other relevant species) with appropriate anticoagulant (e.g., K2EDTA)

-

Analytical balance

-

Volumetric flasks and pipettes

-

LC-MS/MS system

-

-20°C and -80°C freezers

-

Refrigerator (2-8°C)

-

Water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Spiking of Plasma: Spike a pool of blank plasma with the TCC-13C6 stock solution to achieve a known concentration (e.g., a mid-range concentration from the intended calibration curve).

-

Aliquoting: Aliquot the spiked plasma into multiple polypropylene tubes for each storage condition and time point.

-

Time Zero (T0) Analysis: Immediately after spiking, process and analyze a set of aliquots to establish the baseline concentration.

-

Stability Conditions:

-

Short-Term (Bench-Top) Stability: Store aliquots at room temperature (e.g., 20-25°C) for specific durations (e.g., 0, 2, 4, 8, and 24 hours).

-

Long-Term Stability: Store aliquots at -20°C and -80°C for extended periods (e.g., 0, 1, 3, 6, and 12 months).

-

Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them completely at room temperature. Analyze after 1, 3, and 5 cycles.

-

-

Sample Analysis: At each designated time point, retrieve the samples, process them (e.g., by protein precipitation or liquid-liquid extraction), and analyze the concentration of TCC-13C6 using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of TCC-13C6 remaining at each time point relative to the T0 concentration. The compound is considered stable if the mean concentration is within ±15% of the nominal concentration.

Stability in Environmental Matrices: Soil and Water

The stability of Triclocarban, and by extension TCC-13C6, in environmental matrices is influenced by factors such as temperature, pH, light exposure, and microbial activity.

Stability in Soil

Studies have shown that TCC is persistent in soil, particularly under anaerobic conditions. In aerobic soil, the degradation of TCC is slow.

| Matrix | Condition | Parameter | Value | Reference |

| Aerobic Soil | Laboratory Incubation | Half-life | 108 days | [5][6] |

| Anaerobic Soil | Laboratory Incubation (70 days) | Degradation | Persistent | [5][6] |

Experimental Protocol: Soil Stability Assessment

This protocol outlines a general procedure for evaluating the stability of TCC-13C6 in soil.

Objective: To determine the degradation rate of this compound in soil under controlled laboratory conditions.

Materials:

-

This compound

-

Representative soil sample (characterized for pH, organic matter content, texture)

-

Analytical balance

-

Incubator

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

Shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Soil Preparation: Sieve the soil to remove large debris and adjust the moisture content to a specific level (e.g., 60% of water holding capacity).

-

Spiking: Treat a known mass of soil with a solution of TCC-13C6 to achieve a desired concentration. Homogenize the spiked soil thoroughly.

-

Incubation: Place the treated soil in incubation vessels (e.g., flasks) and store them in an incubator at a constant temperature (e.g., 25°C) in the dark. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas (e.g., nitrogen).

-

Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), collect soil subsamples from the incubation vessels.

-

Extraction: Extract TCC-13C6 from the soil samples using an appropriate solvent and extraction technique (e.g., sonication or accelerated solvent extraction).

-

Analysis: Analyze the concentration of TCC-13C6 in the extracts using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of TCC-13C6 versus time and determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).

Stability in Aqueous Matrices

The stability of TCC in water is significantly influenced by photodegradation. Hydrolysis is not considered a major degradation pathway under typical environmental pH conditions.

| Matrix | Condition | Observation | Reference |

| Aqueous Solution | UV Radiation | Photodegradation follows pseudo-first-order kinetics. | |

| Aqueous Solution | High pH | Photolysis rate is favored. | |

| Aqueous Solution | Presence of humic acid, bicarbonate, nitrate, sulfate | Hinders photolysis. |

Experimental Protocol: Aqueous Stability (Photodegradation)

This protocol provides a framework for assessing the photodegradation of TCC-13C6 in water.

Objective: To evaluate the rate and pathway of this compound photodegradation in an aqueous solution.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q)

-

pH buffers

-

Photoreactor with a specific light source (e.g., xenon lamp simulating sunlight)

-

Quartz tubes

-

LC-MS/MS system

Procedure:

-

Solution Preparation: Prepare an aqueous solution of TCC-13C6 of a known concentration. The pH of the solution can be adjusted using appropriate buffers.

-

Irradiation: Place the solution in quartz tubes and expose them to the light source in the photoreactor. Control the temperature during the experiment. Wrap control samples in aluminum foil to keep them in the dark.

-

Sampling: At various time intervals, withdraw aliquots from the irradiated and control solutions.

-

Analysis: Analyze the concentration of TCC-13C6 in the samples using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of photodegradation by plotting the concentration of TCC-13C6 against time. Identify potential degradation products by analyzing the mass spectra.

Degradation Pathways

The degradation of Triclocarban can proceed through several pathways, primarily microbial degradation and photodegradation. The primary degradation products are often chloroanilines and dechlorinated carbanilides.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the quantification of TCC-13C6 in various matrices. Its high selectivity and sensitivity allow for accurate measurements even at low concentrations. The use of TCC-13C6 as an internal standard corrects for matrix effects and variations in sample preparation and instrument response. High recovery rates (often >95%) reported in studies using TCC-13C6 as a surrogate standard in soil and biosolids analysis indicate its stability throughout the extraction and analytical process[7].

This compound is a stable isotopically labeled standard essential for the accurate analysis of Triclocarban. While it exhibits long-term stability in prepared solutions when stored at low temperatures, its stability in complex matrices is dependent on the specific storage and environmental conditions. In soil, it is persistent, with slow aerobic degradation. In aqueous environments, photodegradation is a key factor in its transformation. A significant data gap exists for the quantitative stability of TCC-13C6 in plasma. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments, ensuring the integrity and reliability of their analytical results. Future research should focus on generating specific stability data for TCC-13C6 in biological matrices to further support its use in human exposure and toxicological studies.

References

- 1. Whole blood is the sample matrix of choice for monitoring systemic triclocarban levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole blood is the sample matrix of choice for monitoring systemic triclocarban levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers of (Triclocarban-13C6) for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Triclocarban-13C6, a stable isotope-labeled internal standard crucial for a variety of research applications, including pharmacokinetics, metabolism studies, and environmental analysis. This document details product specifications from prominent suppliers, outlines experimental protocols for its use, and visualizes key biological pathways and experimental workflows.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key quantitative data for this compound offered by leading commercial vendors.

| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment/Purity | Format |

| MedChemExpress | HY-W585956 | 1216457-76-9 | 321.54 | 99.23% | >98% | Solid |

| Cambridge Isotope Laboratories | CLM-7286-1.2 | N/A | 321.54 | 98% | 99% (for 4'-chlorophenyl-¹³C₆) | 100 µg/mL in Acetonitrile |

| Toronto Research Chemicals | T774687 | 1216457-76-9 | 321.54 | >98% (typically) | Not explicitly stated | Solid |

Note: While Toronto Research Chemicals provides a certificate of analysis with their products, the specific isotopic enrichment for this compound was not publicly available at the time of this guide's compilation. Researchers are advised to request the certificate of analysis for lot-specific data.

Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of unlabeled Triclocarban in various matrices. It also has applications in studying the biological effects of Triclocarban.

Quantitative Analysis of Triclocarban in Biological and Environmental Samples using Isotope Dilution LC-MS/MS

This protocol provides a general framework for the quantification of Triclocarban. Specific parameters may need to be optimized based on the matrix and instrumentation.

Objective: To accurately quantify Triclocarban concentrations in samples such as plasma, urine, or water.

Materials:

-

This compound (Internal Standard)

-

Unlabeled Triclocarban (for calibration curve)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to a final concentration of 1 µg/mL.

-

Prepare a stock solution of unlabeled Triclocarban at 1 mg/mL.

-

Generate a series of calibration standards by serial dilution of the unlabeled Triclocarban stock solution and spiking a known amount of the internal standard working solution into each.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 1 mL of the sample (e.g., plasma, urine), add a known amount of the this compound internal standard.

-

Precondition the SPE cartridge with Methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 10% Methanol in water) to remove interferences.

-

Elute the analyte and internal standard with a high-organic solvent (e.g., Acetonitrile or Methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Triclocarban from matrix components.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Triclocarban and this compound.

-

Example Transitions (Negative Mode):

-

Triclocarban: m/z 313 -> m/z 160

-

This compound: m/z 319 -> m/z 166

-

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Triclocarban in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Assessment of Triclocarban's Effect on Androgen Receptor Signaling

This protocol describes a cell-based reporter assay to investigate the potential endocrine-disrupting effects of Triclocarban. This compound can be used as a tracer in parallel experiments to determine cellular uptake and metabolism.

Objective: To determine if Triclocarban modulates androgen receptor (AR) transcriptional activity.

Materials:

-

A suitable mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., PC-3 or LNCaP cells).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), and antibiotics.

-

Charcoal-stripped FBS (to remove endogenous steroids).

-

Dihydrotestosterone (DHT) as the AR agonist.

-

Triclocarban.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Culture and Seeding:

-

Culture the cells in standard medium.

-

For the experiment, switch to a medium containing charcoal-stripped FBS for at least 24 hours to reduce background hormonal effects.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Prepare a dose-response range of Triclocarban in the charcoal-stripped FBS medium.

-

Treat the cells with different concentrations of Triclocarban in the presence and absence of a fixed, sub-maximal concentration of DHT.

-

Include appropriate controls: vehicle control (e.g., DMSO), DHT alone, and Triclocarban alone.

-

-

Incubation:

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein content or a co-transfected control reporter to account for differences in cell number and transfection efficiency.

-

Plot the fold induction of luciferase activity relative to the vehicle control for each treatment condition.

-

Analyze the data to determine if Triclocarban alone has agonistic activity or if it potentiates the effect of DHT.

-

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the quantitative analysis of Triclocarban and a simplified representation of the androgen receptor signaling pathway potentially modulated by Triclocarban.

Caption: Workflow for Quantitative Analysis of Triclocarban.

Caption: Simplified Androgen Receptor Signaling Pathway.

Technical Guide: Triclocarban-13C6 Certificate of Analysis and Purity

This technical guide provides a comprehensive overview of the certificate of analysis and purity of Triclocarban-13C6 for researchers, scientists, and professionals in drug development. This compound is the isotope-labeled version of Triclocarban, a broad-spectrum antibacterial agent.[1][2] The isotopic labeling makes it an ideal internal standard for quantitative analysis of Triclocarban in various biological and environmental samples.

Product Identification and Specifications

This compound is identified by its unique CAS number and molecular formula. The table below summarizes its key chemical properties.

| Property | Value | Source |

| Chemical Name | 3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea-13C6 | N/A |

| Synonyms | 3,4,4′-Trichlorocarbanilide-13C6 | [2] |

| CAS Number | 1216457-76-9 | [1] |

| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | [1] |

| Molecular Weight | 321.54 g/mol | [1][3] |

Purity and Analytical Data

The purity of this compound is a critical parameter for its use as an analytical standard. High purity ensures the accuracy and reliability of quantitative methods. Different suppliers report purity values determined by various analytical techniques.

| Supplier/Source | Purity Specification | Analytical Method |

| MedchemExpress | 99.23% | Not Specified |

| Cambridge Isotope Laboratories | 98% (for a 100 µg/mL solution in acetonitrile) | Not Specified |

| Sigma-Aldrich (for unlabeled Triclocarban) | ≥98.0% | HPLC |

Experimental Protocols

The determination of purity and the use of this compound as an internal standard typically involve chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds and analytical standards.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The purity of the target compound is determined by comparing the area of its peak in the chromatogram to the total area of all peaks.

Typical Protocol:

-

Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed to achieve optimal separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where Triclocarban absorbs strongly (e.g., 265 nm).

-

-

Data Analysis: The chromatogram is analyzed to determine the area percentage of the this compound peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification using this compound as an Internal Standard

LC-MS/MS is a highly sensitive and selective technique used for quantifying trace levels of compounds in complex matrices. This compound is an ideal internal standard for the analysis of Triclocarban because it has the same chemical properties and chromatographic behavior but a different mass, allowing for its distinct detection by the mass spectrometer.[4]

Principle: The sample is first separated by liquid chromatography, and then the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and then a specific fragment ion is detected, providing high selectivity.

Typical Protocol:

-

Sample Preparation:

-

The sample (e.g., soil, water, urine) is extracted to isolate the analytes of interest.

-

A known amount of this compound internal standard is added to the sample extract.

-

-

LC Separation: The extract is injected into an LC system, typically with a C18 column, to separate Triclocarban from other matrix components.

-

MS/MS Detection:

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Triclocarban and this compound.

-

-

Quantification: The concentration of Triclocarban in the original sample is determined by comparing the peak area ratio of the native Triclocarban to the this compound internal standard against a calibration curve.

Visualizations

Workflow for Purity Determination by HPLC

Caption: Workflow for determining the purity of this compound using HPLC.

Logical Relationship for Quantification using LC-MS/MS with an Internal Standard

Caption: Logical workflow for the quantification of Triclocarban using LC-MS/MS with this compound as an internal standard.

References

An In-depth Technical Guide on the Applications of Triclocarban-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on the applications of Triclocarban-13C6. The primary application of this isotopically labeled compound is as an internal standard for the accurate quantification of Triclocarban (TCC), a widely used antimicrobial agent, in various environmental and biological matrices. This guide details the experimental protocols, presents quantitative data from multiple studies, and visualizes the analytical workflows.

Triclocarban, a chlorinated carbanilide, has been extensively used in personal care products such as antibacterial soaps and lotions.[1] Due to its widespread use and persistence, it has become a contaminant of emerging concern in the environment, detectable in wastewater, biosolids, and soil.[2][3] Consequently, robust and reliable analytical methods are crucial for monitoring its presence and understanding its environmental fate and potential for human exposure. This compound, with its stable isotope label, serves as an ideal internal standard in mass spectrometry-based methods, compensating for matrix effects and variations in sample preparation and instrument response.

Data Presentation

The following tables summarize the quantitative data from various studies that have utilized this compound for the analysis of TCC.

Table 1: Method Detection and Quantification Limits for Triclocarban (TCC)

| Matrix | Method | Detection Limit (MDL) | Quantitation Limit (LOQ) | Reference |

| Soil | PLE-LC-MS/MS | - | 0.05 ng/g | [2] |

| Biosolids | PLE-LC-MS/MS | - | 0.05 ng/g | [2] |

| Rat Feces | LLE-HPLC-MS/MS | 69.0 ng/g | 92.9 ng/g | [3] |

| Human Urine | Online SPE-HPLC-MS/MS | 0.1 µg/L | - | [1] |

| Human Plasma | Online SPE-LC-MS/MS | 0.15 nM (50 pg/mL) | - | [4] |

Table 2: Recovery Rates for Triclocarban (TCC) Analysis

| Matrix | Spiking Level | Recovery (%) | Reference |

| Soil | 50 and 300 ng/g | >95 | [2] |

| Biosolids | 500, 5000, and 10,000 ng/g | >95 | [2] |

| Human Urine | 10, 30, and 100 nM | 104 ± 8 | [4] |

| Human Plasma | 10, 30, and 100 nM | 104 ± 8 | [4] |

Experimental Protocols

Detailed methodologies for the analysis of TCC using this compound as an internal standard are provided below for different sample matrices.

This protocol is based on Pressurized Liquid Extraction (PLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

-

Sample Preparation (PLE):

-

Air-dry soil samples and oven-dry biosolid samples.

-

Mix a known amount of the dried sample (e.g., 5 g of soil or 0.2 g of biosolids) with Ottawa sand.

-

Place the mixture into a stainless steel extraction cell with a glass fiber filter at the outlet.

-

Spike the sample with a known amount of this compound (e.g., 20 ng).

-

Perform one cycle of extraction with acetone under the following conditions:

-

Oven Temperature: 100 °C

-

Extraction Pressure: 1500 psi

-

Static Time: 5 min

-

Flush Volume: 100%

-

-

The resulting extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)

-

Column Temperature: 50 °C

-

Mobile Phase A: 10 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.40 mL/min

-

Gradient: A linear gradient is employed, starting at 50% B, holding for 0.5 min, then ramping to 70% B over 3 min, followed by re-equilibration.[2]

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Triclocarban (TCC): m/z 313 > 160

-

This compound: m/z 319 > 160[2]

-

-

-

This protocol utilizes a liquid-liquid extraction (LLE) method followed by HPLC-MS/MS.[3]

-

Sample Preparation (LLE):

-

Thaw frozen fecal samples.

-

To 0.1 g of feces, add 50 µL of 500 ng/mL this compound and vortex for 1 minute.

-

Add 5 mL of 80:20 acetonitrile/water and vortex for 30 seconds.

-

Sonicate the sample for 30 minutes.

-

Centrifuge at 1500 rpm for 8 minutes at 21 °C.

-

Filter the supernatant through a 0.45 µm filter.

-

Evaporate the filtrate to 1 mL under a stream of nitrogen.

-

Reconstitute the sample to 2 mL with a 1:1 mixture of methanol/water.

-

-

HPLC-MS/MS Analysis:

-

The specific chromatographic and mass spectrometric conditions can be adapted from similar analyses, such as those for soil and biosolids, with potential modifications to the gradient to ensure optimal separation from the fecal matrix components.

-

This protocol involves online Solid-Phase Extraction (SPE) coupled with LC-MS/MS for rapid and sensitive analysis.[4]

-

Sample Preparation (Online SPE):

-

Urine or plasma samples are directly injected into the online SPE-LC-MS/MS system.

-

The online SPE cartridge traps the analytes of interest (TCC and this compound) while salts and other matrix components are washed away.

-

The trapped analytes are then eluted from the SPE cartridge and transferred to the analytical LC column.

-

-

LC-MS/MS Analysis:

-

Chromatography: A rapid separation is achieved on a suitable C18 column.

-

Mass Spectrometry: ESI in negative mode with MRM is used for detection and quantification.

-

The method is capable of baseline separation and quantification of TCC and its metabolites in under 7 minutes, including the online SPE step.[4]

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analysis of Triclocarban in different matrices.

Caption: Workflow for TCC analysis in environmental samples.

Caption: Workflow for TCC analysis in fecal samples.

Caption: Workflow for TCC analysis in biological fluids.

References

- 1. Urinary Concentrations of the Antibacterial Agent Triclocarban in United States Residents: 2013–2014 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sludgenews.org [sludgenews.org]

- 3. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (Triclocarban-13C6) as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the quantitative analysis of triclocarban (TCC) in environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Triclocarban-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.

Overview and Principle

Triclocarban is a high-production-volume antimicrobial agent used in a variety of personal care products. Its widespread use leads to its presence in wastewater, biosolids, and other environmental compartments. Accurate monitoring of TCC levels is essential for environmental risk assessment. Isotope dilution mass spectrometry, using this compound, is the gold standard for the quantification of TCC. This method involves spiking the sample with a known amount of the labeled internal standard at the beginning of the sample preparation process. The internal standard co-extracts with the native analyte and experiences the same analytical variations. The ratio of the signal from the native analyte to the signal from the internal standard is used for quantification, leading to highly accurate and precise results.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for water and solid (biosolids/sludge and soil) samples.

2.1.1. Protocol for Water Samples (via Solid-Phase Extraction - SPE)

This protocol is adapted from methodologies for similar analytes in aqueous matrices.

-

Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and process as soon as possible.

-

Spiking with Internal Standard: To a 200 mL water sample, add a known concentration of this compound solution in methanol to achieve a final concentration relevant to the expected analyte concentration range.

-

SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes with 5-10 mL of an appropriate solvent, such as methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

2.1.2. Protocol for Biosolids, Sludge, and Soil Samples (via Pressurized Liquid Extraction - PLE)

This protocol is based on established methods for the extraction of TCC from solid environmental matrices[1][2].

-

Sample Preparation: Homogenize and air-dry soil samples. Oven-dry biosolid/sludge samples.

-

Spiking with Internal Standard: Weigh approximately 0.2 g of dried biosolids or 5 g of dried soil into a PLE extraction cell. Spike the sample with a known amount of this compound (e.g., 20 ng)[1].

-

PLE Extraction:

-

Extract Concentration: Evaporate the collected extract to dryness under a gentle stream of nitrogen[1].

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile or the initial mobile phase[1].

-

Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Triclocarban and this compound.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[3].

-

Mobile Phase A: 2 mM ammonium acetate in water[3].

-

Mobile Phase B: Acetonitrile[3].

-

Flow Rate: 0.3 mL/min[3].

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode[3].

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters:

-

Data Presentation

The following tables summarize the quantitative data for the analysis of Triclocarban using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Triclocarban (TCC) | 313.1 | 160.0 | Optimize for specific instrument |

| This compound (IS) | 319.0 | 160.0 | Optimize for specific instrument |

Note: The product ion at m/z 160 corresponds to the 4-chloroaniline fragment. The collision energy should be optimized for the specific mass spectrometer being used.

Table 2: Method Performance Data for Solid Matrices

| Matrix | Method Detection Limit (MDL) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Average Recovery (%) | Reference |

| Soil | 0.58 | Not Reported | 96.0 ± 1.2 | [1] |

| Biosolids | 3.08 | Not Reported | 99.3 ± 4.4 | [1] |

| Soil | 0.05 | Not Reported | 93-102 | [2] |

| Biosolids | 0.05 | Not Reported | 93-102 | [2] |

Note: Recovery for the internal standard (this compound) was reported to be 98.2 ± 2.9% in soil and 95.7 ± 5.1% in biosolids[1].

Visualizations

Diagram 1: Experimental Workflow for Triclocarban Analysis

References

Application Notes and Protocols for the Quantitative Analysis of Triclocarban using Triclocarban-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of triclocarban (TCC) in various matrices using its stable isotope-labeled internal standard, Triclocarban-¹³C₆. The use of an isotopic internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent that has been widely used in personal care products such as soaps, deodorants, and lotions.[1][2][3][4] Due to its widespread use, TCC is a common environmental contaminant found in water resources, soil, and biosolids.[2][5][6] Concerns over its potential for endocrine disruption and the development of bacterial resistance have led to increased monitoring of TCC in both environmental and biological samples.[2][7]

This application note details a robust and sensitive method for the quantification of TCC using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Triclocarban-¹³C₆ as an internal standard (IS).[5] The methodologies described are applicable to a range of sample types, including environmental waters, biosolids, and biological matrices.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for the analysis of triclocarban using an isotope dilution LC-MS/MS method. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Method Performance

| Parameter | Result | Matrix | Reference |

| Linearity Range | 0.2 - 12 µg/L | Environmental Water | [8] |

| Correlation Coefficient (r²) | > 0.998 | Environmental Water | [8] |

| Limit of Detection (LOD) | 0.040 - 0.58 µg/L | Environmental Water | [8] |

| Limit of Quantification (LOQ) | 10 ng/L | Wastewater Effluents | |

| Recovery | 70.0 - 103.5% | Environmental Water | [8] |

| Precision (RSD) | 7.0 - 8.8% | Environmental Water | [8] |

| LOD | 1.5 ng/g (d.w.) | Biosolids | [9] |

| LOQ | 1 ng/L | Beverage Samples | [10][11] |

| LOQ | 0.01 - 0.02 µg/kg | Food Samples | [10][11] |

Table 2: Triclocarban Concentrations in Environmental and Biological Samples

| Sample Type | Concentration Range | Location/Study | Reference |

| River Water (downstream of WWTP) | 84 ± 110 ng/L (mean ± SD) | United States | [6] |

| River Water (upstream of WWTP) | 12 ± 15 ng/L (mean ± SD) | United States | [6] |

| Wastewater | up to 6750 ng/L | Greater Baltimore area | [1] |

| Dried Primary Sludge | 19,300 ± 7100 µg/kg (mean ± SD) | United States | [6] |

| Biosolids | 4890 to 9280 ng/g | Michigan WWTPs | [5] |

| Agricultural Soil (biosolids-impacted) | 1.20 to 65.10 ng/g | Michigan | [5] |

| Human Urine (major metabolites) | ~30 ng/mL | Subjects showered with TCC-containing soap | [2] |

| Human Plasma (major metabolite) | 0 - 20 ng/mL | Subjects showered with TCC-containing soap | [2] |

Experimental Protocols

Materials and Reagents

-

Standards: Triclocarban (TCC) and Triclocarban-¹³C₆ (TCC-¹³C₆) analytical standards.

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, acetone, and water.

-

Reagents: Formic acid, acetic acid, and ammonium formate.

-

Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.

-

Filters: 0.2 µm syringe filters.

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix.

3.2.1. Aqueous Samples (e.g., River Water, Wastewater)

This protocol is based on solid-phase extraction (SPE).[1][12]

-

Sample Collection: Collect water samples in clean glass bottles.

-

Spiking: Fortify the sample (e.g., 200 mL) with a known amount of Triclocarban-¹³C₆ internal standard.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg) with methanol followed by deionized water.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a slow flow rate.

-

Washing: Wash the cartridge with deionized water to remove interferences.

-

Elution: Elute the retained analytes with methanol (e.g., 4 mL).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before LC-MS/MS analysis.

3.2.2. Solid Samples (e.g., Biosolids, Soil)

This protocol utilizes pressurized liquid extraction (PLE).[5][9]

-

Sample Preparation: Homogenize and, if necessary, freeze-dry the solid sample.

-

Spiking: Spike a known amount of the homogenized sample with the Triclocarban-¹³C₆ internal standard.[5]

-

PLE Extraction:

-

Solvent Evaporation: Evaporate the extract to dryness under nitrogen.

-

Reconstitution: Resuspend the residue in a small volume of acetonitrile.[5]

-

Cleanup (if necessary): For complex matrices, an additional cleanup step using SPE may be required.

-

Filtration: Filter the final extract through a 0.2 µm syringe filter prior to analysis.

3.2.3. Biological Samples (e.g., Plasma, Whole Blood)

This protocol involves liquid-liquid extraction.[7]

-

Sample Collection: Collect blood samples in appropriate anticoagulant-containing tubes.

-

Spiking: Spike an aliquot of the sample (e.g., whole blood or plasma) with the Triclocarban-¹³C₆ internal standard.

-

Lysis (for whole blood): Mix whole blood with deionized water (e.g., 1:5 ratio) to lyse the cells.[7]

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.[7]

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of triclocarban.

Table 3: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity Series LC or equivalent[13] |

| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm)[14][15] |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Acetic Acid[1][14][15] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[14][15] |

| Flow Rate | 0.3 - 0.5 mL/min[4][14][15] |

| Column Temperature | 40 °C[14][15] |

| Injection Volume | 5 - 20 µL |

| Elution | Gradient elution is typically used to separate TCC from matrix components. |

Table 4: Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460)[13] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for TCC | 313 [M-H]⁻ or 312.9708 [M-H]⁻[1][15] |

| Product Ions (m/z) for TCC | 160.00[16] |

| Precursor Ion (m/z) for TCC-¹³C₆ | Typically +6 Da from the TCC precursor ion |

| Product Ions (m/z) for TCC-¹³C₆ | Typically the same or a corresponding shifted fragment |

Visualizations

Experimental Workflow for Aqueous Sample Analysis

Caption: Workflow for the analysis of triclocarban in aqueous samples.

Experimental Workflow for Solid Sample Analysis

Caption: Workflow for the analysis of triclocarban in solid samples.

Conclusion

The use of Triclocarban-¹³C₆ as an internal standard in conjunction with LC-MS/MS provides a highly sensitive, selective, and accurate method for the quantitative analysis of triclocarban in a variety of complex matrices. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the monitoring and risk assessment of this compound. The adaptability of the sample preparation techniques allows for the successful application of this method to diverse sample types encountered in environmental and biological studies.

References

- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 3. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. sludgenews.org [sludgenews.org]

- 6. researchgate.net [researchgate.net]

- 7. Whole blood is the sample matrix of choice for monitoring systemic triclocarban levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. massbank.eu [massbank.eu]

- 15. massbank.eu [massbank.eu]

- 16. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Triclocarban-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Triclocarban-13C6, an isotopically labeled internal standard for Triclocarban (TCC). The protocol described herein is applicable to various matrices, including environmental and biological samples, and is essential for accurate quantification in pharmacokinetic, metabolism, and environmental fate studies. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to ensure ease of adoption and implementation in a laboratory setting.

Introduction

Triclocarban (TCC) is a widely used antimicrobial agent found in numerous personal care products.[1][2] Its prevalence has led to concerns about its environmental persistence and potential human health effects.[3][4] Accurate and reliable quantification of TCC in various matrices is crucial for toxicological assessments and regulatory monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy in quantitative analysis.[1][5] This application note provides a detailed LC-MS/MS method for the analysis of this compound, which serves as a critical component in the precise measurement of TCC.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is dependent on the sample matrix. Below are protocols for common matrices.

Aqueous Samples (e.g., River Water, Wastewater)

-

Solid-Phase Extraction (SPE):

-

Acidify the water sample (e.g., 200 mL) to pH 3.[1]

-

Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.[5]

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[2]

-

Solid Samples (e.g., Soil, Sludge, Biosolids)

-

Pressurized Liquid Extraction (PLE):

-

Mix the solid sample with a drying agent (e.g., diatomaceous earth).

-

Spike the sample with this compound internal standard.

-

Extract the sample using a PLE system with an appropriate solvent mixture (e.g., acetonitrile/water).[5][6]

-

The resulting extract can be further cleaned up using SPE as described for aqueous samples.[5]

-

Biological Samples (e.g., Feces)

-

Liquid-Liquid Extraction (LLE):

-

Homogenize the fecal sample (e.g., 0.1 g) in a suitable solvent.[2]

-

Add 50 µL of 500 ng/mL this compound.[2]

-

Add 5 mL of 80:20 acetonitrile/water and vortex thoroughly.[2]

-

Sonicate the sample for 30 minutes.[2]

-

Centrifuge the sample and filter the supernatant.[2]

-

Evaporate the solvent and reconstitute the residue in the mobile phase.[2]

-

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended instrumental parameters for the analysis of Triclocarban and its labeled internal standard.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity Series LC or equivalent |

| Column | Agilent Zorbax Eclipse Plus C18 (3.5 µm, 100 x 4.6 mm) or Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[6][7] |

| Column Temperature | 40-50 °C[6] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water or 0.02% Acetic Acid in Water[2][6] |

| Mobile Phase B | Acetonitrile or Methanol[2][6] |

| Flow Rate | 0.40 mL/min[6] |

| Injection Volume | 10 µL |

| Gradient Elution | A linear gradient starting from 50% B, increasing to 70-80% B, and then returning to initial conditions for re-equilibration is a common approach.[6][8] |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent |

| Ionization Source | Electrospray Ionization (ESI)[1][6] |

| Polarity | Negative[1][6] |

| Capillary Voltage | 3.0 - 4.0 kV[6][9] |

| Source Temperature | 120 °C[6] |

| Desolvation Temperature | 350 °C[6] |

| Desolvation Gas Flow | 697 L/h[6] |

| Cone Gas Flow | 49 L/h[6] |

| Data Acquisition Mode | Multiple Reaction Monitoring (MRM)[6][8] |

Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. Two transitions, a quantifier and a qualifier, should be monitored for each analyte.[10]

Table 3: MRM Transitions for Triclocarban and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| Triclocarban (TCC) | 313.1 | 160.0 | Quantifier[2][8] |

| Triclocarban (TCC) | 313.1 | 126.2 | Qualifier[3] |

| This compound | 318.9 | 159.9 | Quantifier [11] |

| This compound | 318.9 | 165.9 (projected) | Qualifier |

Note: The qualifier transition for this compound is projected based on the fragmentation pattern of the native compound. It is recommended to confirm the optimal product ions during method development.

Data Presentation

Table 4: Example Quantitative Data Summary

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |

| Triclocarban | Biosolids | 0.2 ng/g | 0.5 ng/g | 98.3 ± 5.0[5] |

| Triclocarban | Soil | 0.58 ng/g | - | >95[6] |

| Triclocarban | River Water | 0.9 ng/L | - | -[4] |

| Triclocarban | Wastewater | 3 - 50 ng/L | - | -[1] |